

In-Depth Technical Guide: 3-Bromophenylboronic Acid

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Compound of Interest

Compound Name: **3-Bromophenylboronic acid**

Cat. No.: **B151470**

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Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromophenylboronic acid is an organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable yet reactive source of the 3-bromophenyl group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Physicochemical Properties

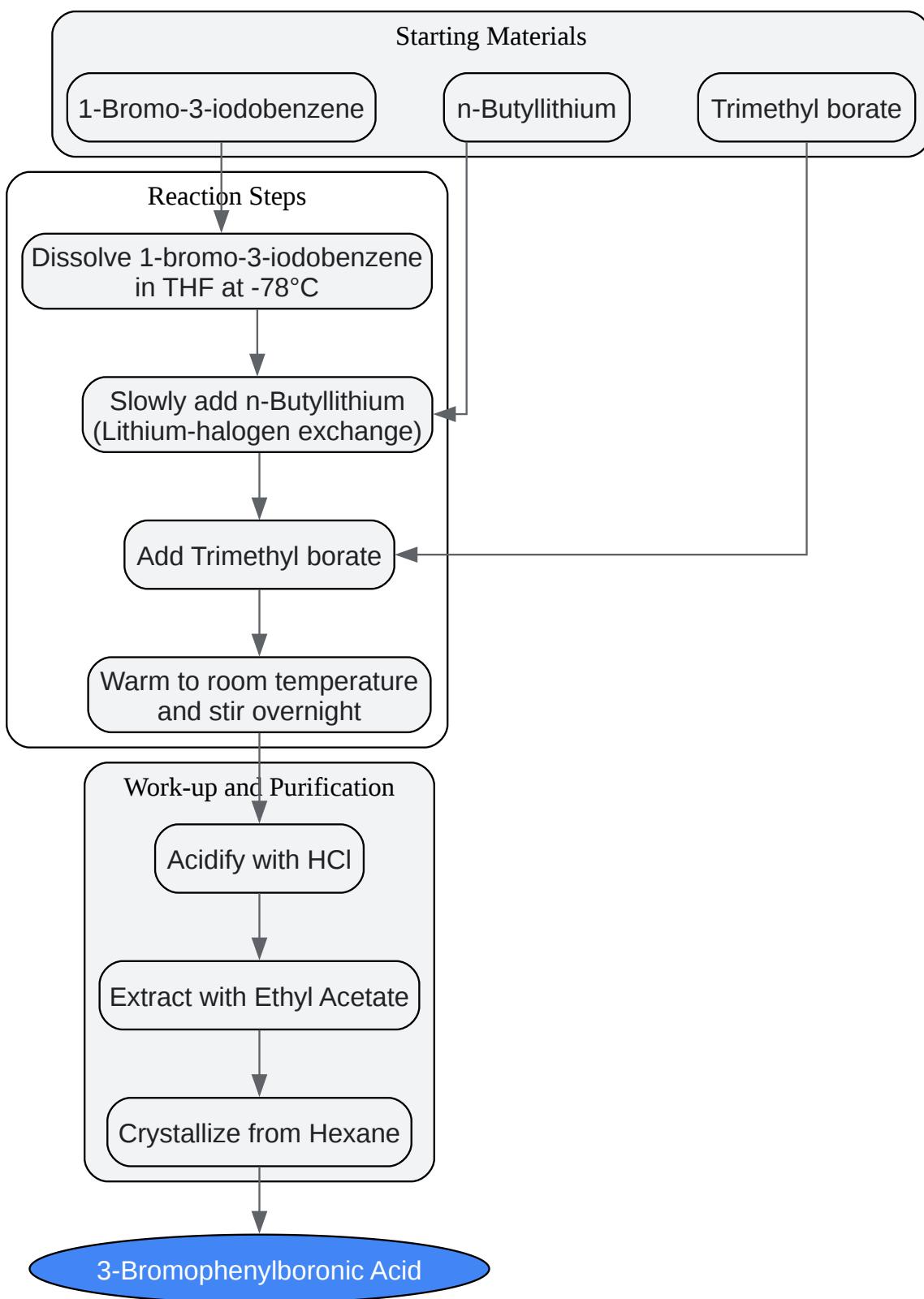
The key quantitative data for **3-Bromophenylboronic acid** are summarized in the table below, providing a ready reference for experimental design.

Property	Value	Citations
Molecular Weight	200.83 g/mol	[1]
Molecular Formula	C ₆ H ₆ BBrO ₂	[2]
CAS Number	89598-96-9	[1] [2]
Melting Point	164-168 °C	[3]
Appearance	White crystalline powder	[3]
pKa (Predicted)	7.55 ± 0.10	[3] [4]
Solubility	Slightly soluble in DMSO and Methanol	[3] [4]

Synthesis and Experimental Protocols

Synthesis of 3-Bromophenylboronic Acid

A common laboratory-scale synthesis of **3-Bromophenylboronic acid** involves the reaction of a di-substituted benzene with an organolithium reagent, followed by quenching with a trialkyl borate. The workflow for a typical synthesis is depicted below.



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Caption: Synthetic workflow for **3-Bromophenylboronic acid**.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.^[5] **3-Bromophenylboronic acid** is a common coupling partner in these reactions. Below is a detailed protocol for a representative Suzuki-Miyaura coupling.

Reaction: Coupling of an Aryl Halide with **3-Bromophenylboronic Acid**

Materials:

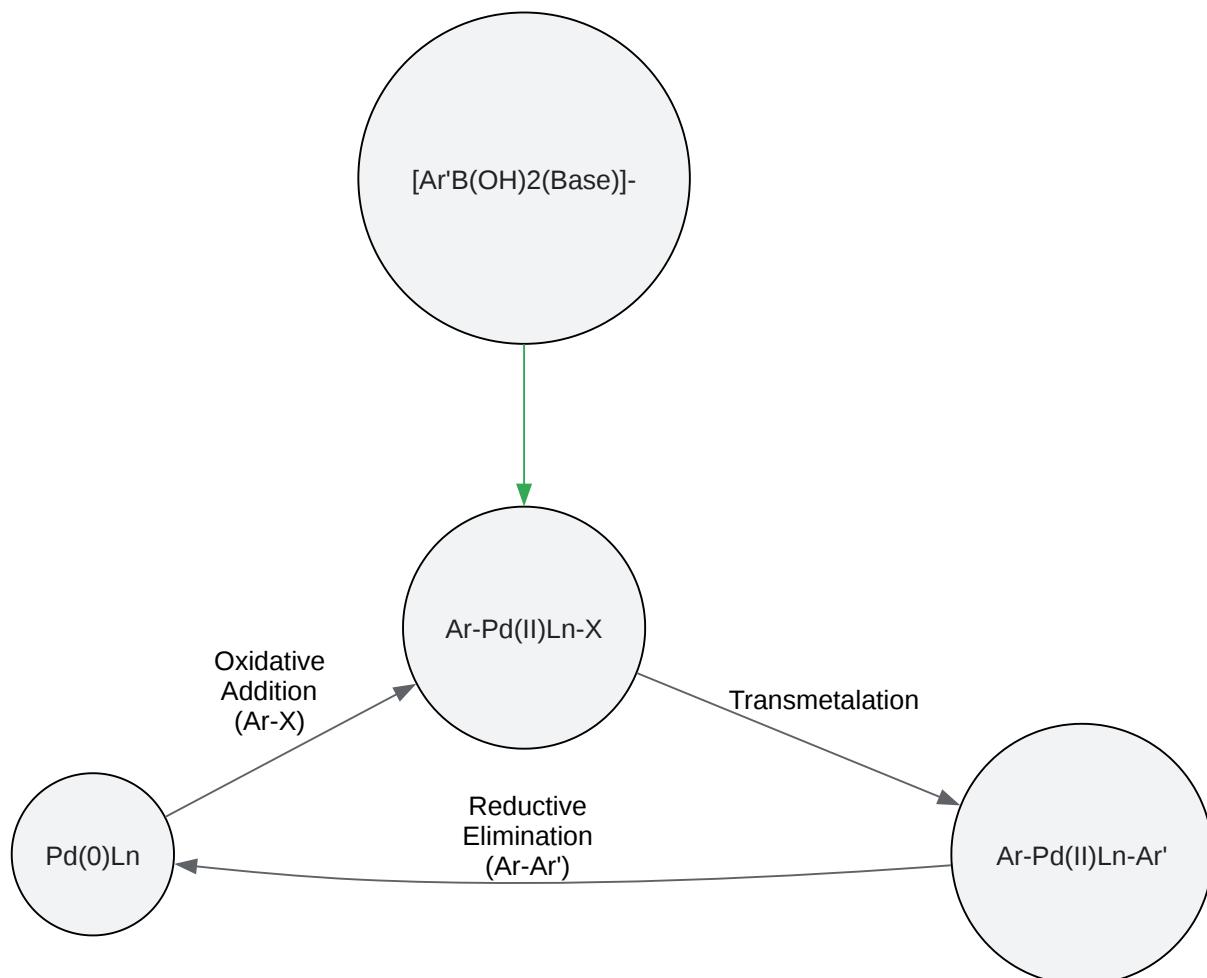
- Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 eq.)
- **3-Bromophenylboronic acid** (1.2 mmol, 1.2 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.05 mmol, 5 mol%)
- Base (e.g., K_2CO_3) (2.0 mmol, 2.0 eq.)
- Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography
- Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), **3-Bromophenylboronic acid** (1.2 mmol), and the base (2.0 mmol).^[6]

- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[6] Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (0.05 mmol).[6]
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and wash with water and then brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

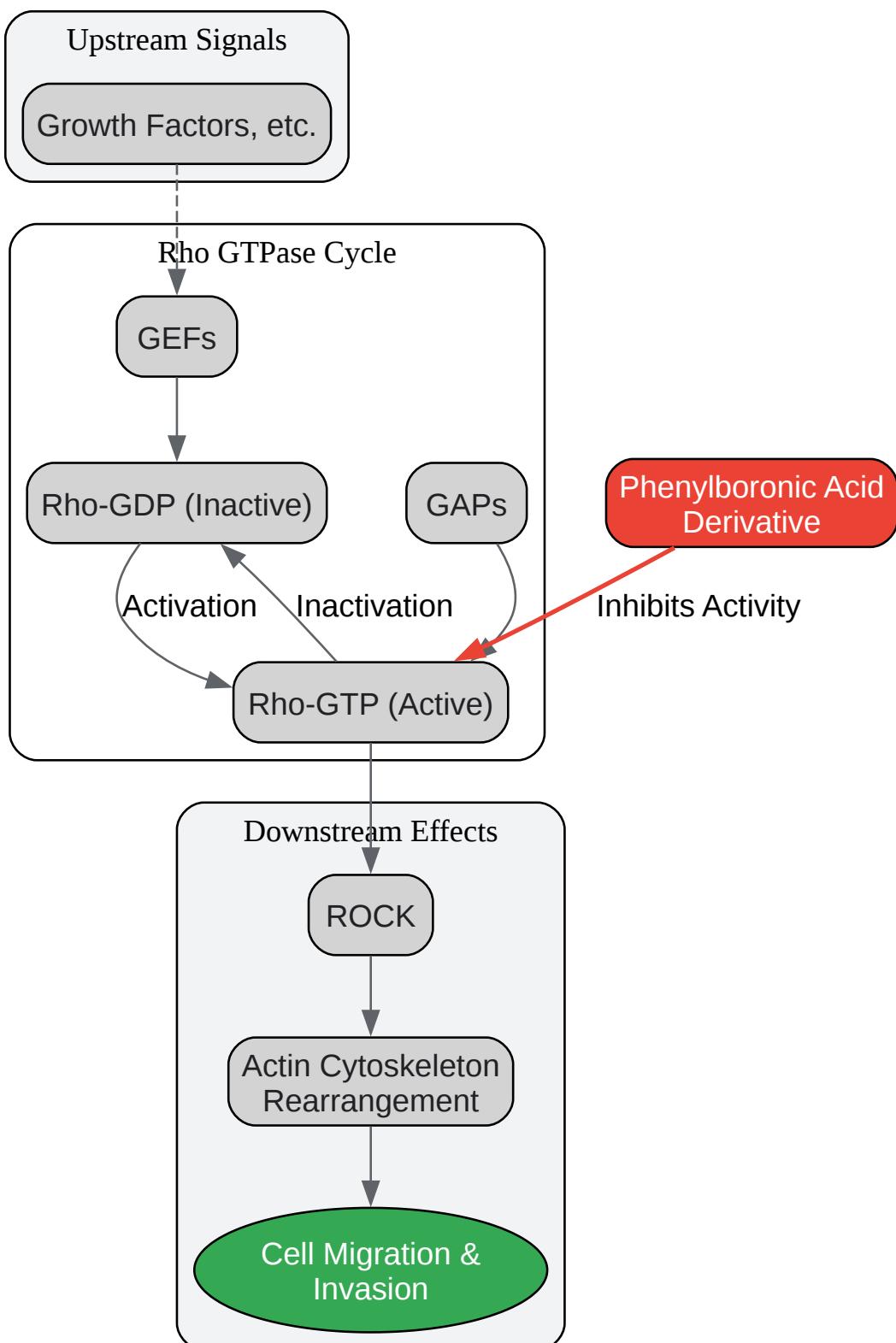
Applications in Drug Discovery and Chemical Biology

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors.^{[7][8]} The boron atom can form reversible covalent bonds with active site residues in enzymes, such as serine proteases.^[8]

Inhibition of Signaling Pathways in Cancer

While research on **3-Bromophenylboronic acid** itself is specific, studies on its parent compound, phenylboronic acid (PBA), provide insights into its potential biological activity. PBA has been shown to inhibit the migration of metastatic prostate cancer cells.^[9] This effect is attributed to the inhibition of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.^{[9][10]} These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.^[9]

The inhibition of this pathway disrupts the downstream signaling that controls cell motility and invasion. Furthermore, derivatives containing the 3-bromophenyl moiety have been shown to inhibit cancer cell invasion and tumor growth, suggesting the potential of this structural motif in the development of novel anti-cancer agents.^[11]

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Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Conclusion

3-Bromophenylboronic acid, with a molecular weight of 200.83 g/mol, is a versatile and crucial reagent in modern organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction is well-established. Furthermore, the broader class of phenylboronic acids is gaining attention in drug discovery for its potential to modulate key signaling pathways, such as the Rho GTPase pathway implicated in cancer metastasis. This technical guide provides core data and protocols to facilitate its use in research and development, highlighting its significance for both synthetic chemists and drug discovery professionals.

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